molecular formula C21H17FN2O B10885997 4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B10885997
M. Wt: 332.4 g/mol
InChI Key: BCAJURJBQVGENH-UHFFFAOYSA-N
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Description

4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a dihydropyrazolyl group attached to a phenol moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazoline derivative. The final step involves the oxidation of the pyrazoline to the desired pyrazole compound using an oxidizing agent such as chloramine-T in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Chloramine-T in acetic acid is commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17FN2O

Molecular Weight

332.4 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C21H17FN2O/c22-17-10-6-16(7-11-17)21-14-20(15-8-12-19(25)13-9-15)23-24(21)18-4-2-1-3-5-18/h1-13,21,25H,14H2

InChI Key

BCAJURJBQVGENH-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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